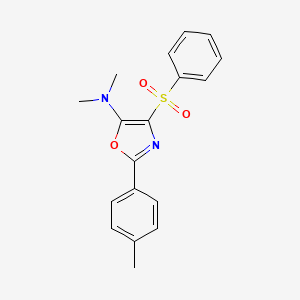

![molecular formula C21H28Cl2N2O2 B6486402 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride CAS No. 1215621-96-7](/img/structure/B6486402.png)

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Serotonergic Antagonist

This compound could potentially act as a serotonergic antagonist . Serotonergic antagonists are drugs that bind to but do not activate serotonin receptors, thereby blocking the actions of serotonin or serotonergic agonists. This could have implications in the treatment of various psychiatric and neurological disorders.

Selective h5-HT 1D Antagonist

The compound could also serve as a selective h5-HT 1D antagonist . It displays 60-fold selectivity over h5-HT 1B, and exhibits little or no affinity for a range of other receptor types . This selectivity could make it a valuable tool in neuropharmacological research, particularly in studies related to migraine, depression, and anxiety.

Use in Chemical Synthesis

This compound could be used as a building block in chemical synthesis . Its unique structure could allow for the creation of a variety of novel compounds.

Wirkmechanismus

Target of Action

The primary target of this compound is the h5-HT 1D receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR), and its activation results in an inhibitory effect on neurotransmission .

Mode of Action

The compound acts as a selective antagonist at the h5-HT 1D receptor . This means it binds to this receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by serotonin. This inhibition of the h5-HT 1D receptor can alter the release of serotonin and other neurotransmitters, leading to changes in neurotransmission .

Biochemical Pathways

The antagonism of the h5-HT 1D receptor by this compound can affect various biochemical pathways. Specifically, it can influence the serotonergic system , which plays a crucial role in mood regulation, sleep, and other functions. By blocking the h5-HT 1D receptor, the compound can modulate the serotonergic system and potentially impact these physiological processes .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific physiological or pathological context in which it is used. Given its mode of action, the compound could potentially alter serotonergic neurotransmission and thereby influence various physiological functions, such as mood and sleep .

Eigenschaften

IUPAC Name |

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,4-dimethylphenoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN2O2.ClH/c1-16-6-7-21(17(2)12-16)26-15-20(25)14-23-8-10-24(11-9-23)19-5-3-4-18(22)13-19;/h3-7,12-13,20,25H,8-11,14-15H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHHNNGLKOHCOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(3-Chlorophenyl)piperazin-1-YL]-3-(2,4-dimethylphenoxy)propan-2-OL hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6486330.png)

![N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6486340.png)

![4-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6486347.png)

![4-chloro-N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6486355.png)

![6-fluoro-N-[(furan-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B6486372.png)

![N-{[4-(2,5-dimethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B6486383.png)

![2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6486387.png)

![1-(2,6-dimethoxyphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6486395.png)

![1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol hydrochloride](/img/structure/B6486406.png)

![1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol hydrochloride](/img/structure/B6486414.png)

![1-[2-(butan-2-yl)phenoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride](/img/structure/B6486427.png)

![methyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B6486429.png)

![ethyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B6486430.png)